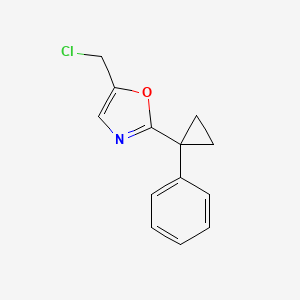
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group and a phenylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1-phenylcyclopropyl)acetonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, alcohols, and amines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Phenylcyclopropyl)-1,3-oxazole: Lacks the chloromethyl group but shares the oxazole and phenylcyclopropyl moieties.
5-Methyl-2-(1-phenylcyclopropyl)-1,3-oxazole: Similar structure with a methyl group instead of a chloromethyl group.
5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H12ClNO |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C13H12ClNO/c14-8-11-9-15-12(16-11)13(6-7-13)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Clé InChI |
HQFXLYPQGJLSJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
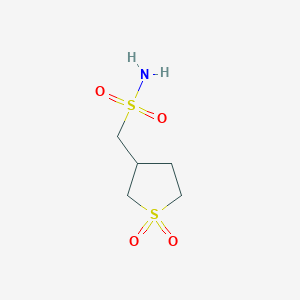
![2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13221888.png)

![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13221902.png)
![tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13221918.png)
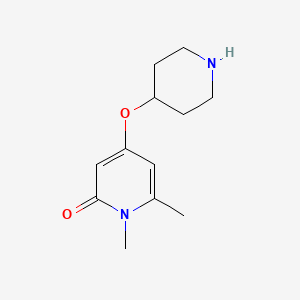
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol](/img/structure/B13221937.png)
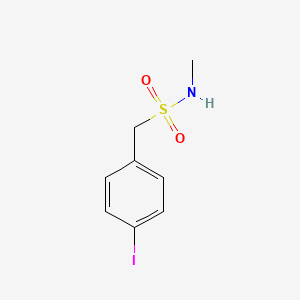
![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
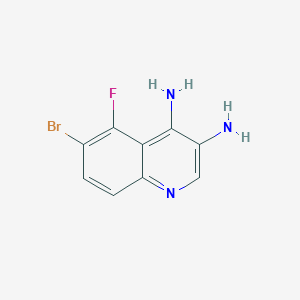
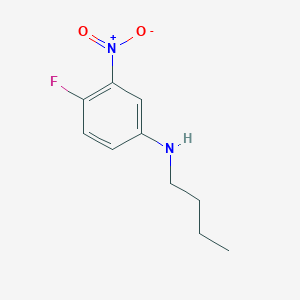
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
